4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride exhibits a sophisticated structural framework that integrates multiple functional domains through specific geometric arrangements. The compound features a piperidine ring system connected via an ethyl linker to a substituted phenoxy group, where the phenyl ring bears both bromine and isopropyl substituents in defined positions. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated rings, minimizing steric interactions between adjacent substituents. This conformational preference directly influences the spatial orientation of the ethyl chain that connects to the phenoxy moiety.
The stereochemical configuration around the piperidine nitrogen atom creates an asymmetric center that can exhibit different spatial arrangements depending on the substituent orientation. Research on related piperidine derivatives has demonstrated that the nitrogen substituent can adopt either axial or equatorial positions, with the equatorial orientation generally favored due to reduced steric hindrance. The ethyl linker between the piperidine and phenoxy groups provides sufficient flexibility to accommodate various conformational states while maintaining optimal geometric parameters for potential molecular interactions.
The phenoxy portion of the molecule displays specific substitution patterns that significantly impact the overall molecular geometry. The bromine atom at the 2-position introduces considerable steric bulk and electronic effects, while the isopropyl group at the 4-position contributes additional steric considerations. These substituents create a non-symmetrical distribution of electron density across the aromatic ring, influencing both intramolecular and intermolecular interactions. The spatial arrangement of these substituents follows established aromatic substitution patterns, with bond angles and distances conforming to typical values observed in substituted benzene derivatives.
| Structural Parameter | Value | Reference Standard |
|---|---|---|
| Molecular Formula | C₁₆H₂₅BrClNO | Confirmed |
| Molecular Weight | 362.73 g/mol | Calculated |
| Piperidine Ring Conformation | Chair | Preferred |
| Nitrogen Configuration | Variable (axial/equatorial) | Literature consensus |
Properties
IUPAC Name |
4-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)14-3-4-16(15(17)11-14)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZJYOVARCMULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenoxyethyl Intermediate Formation
- Reagents: 2-Bromo-4-isopropylphenol, ethyl halide (e.g., 2-bromoethyl bromide or chloride), base (e.g., potassium carbonate or sodium hydride)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone
- Conditions: Reaction temperature typically ranges from room temperature to reflux (50–80°C) over several hours
- Mechanism: Williamson ether synthesis via nucleophilic substitution of phenolate anion on alkyl halide
Piperidine Substitution
- Reagents: Phenoxyethyl intermediate, piperidine
- Solvent: Commonly polar solvents like ethanol, acetonitrile, or DMF
- Conditions: Heating to moderate temperatures (60–100°C) to promote nucleophilic substitution
- Notes: Inert atmosphere (nitrogen or argon) may be used to prevent oxidation; reaction monitored by TLC or HPLC
Hydrochloride Salt Formation
- Reagents: Hydrochloric acid (gaseous HCl or aqueous solution)
- Solvent: Ethanol, isopropanol, or ethyl acetate
- Procedure: The free amine is dissolved in solvent, and hydrochloric acid is added dropwise until precipitation of the hydrochloride salt occurs
- Isolation: Filtration, washing, and drying under vacuum yield the pure hydrochloride salt
Industrial Scale Considerations
- Batch vs. Continuous Flow: Industrial synthesis may utilize batch reactors with optimized stirring and temperature control or continuous flow systems for enhanced reproducibility and scalability.
- Purification: Column chromatography or recrystallization (e.g., from ethanol or ethyl acetate/hexane mixtures) is employed to achieve >95% purity.
- Yield: Typical overall yields range from 70% to 85% depending on reaction optimization.
- Safety: Use of fume hoods, inert atmospheres, and personal protective equipment is critical due to the presence of brominated intermediates and halogenated solvents.
Research Findings and Analytical Data
| Step | Key Parameters | Typical Conditions | Notes |
|---|---|---|---|
| Phenoxyethyl intermediate | Base: K2CO3 or NaH | 50–80°C, 4–12 hours | Williamson ether synthesis |
| Piperidine substitution | Piperidine excess (1.2 eq.) | 60–100°C, 6–24 hours | Monitored by HPLC/TLC |
| Hydrochloride salt formation | HCl addition | Room temperature, 1–2 hours | Precipitation and filtration |
Spectroscopic Characterization:
- NMR (¹H and ¹³C): Confirms substitution pattern on aromatic ring and piperidine ring integrity
- FT-IR: Characteristic C-Br stretch (~560 cm⁻¹), N-H vibrations from piperidine hydrochloride
- Mass Spectrometry: Molecular ion peak consistent with C16H25BrClNO
- Thermal Analysis: DSC and TGA confirm melting point and thermal stability
Alternative Synthetic Routes and Related Patents
A related synthetic method for 1-(4-bromophenyl)piperidine involves direct nucleophilic aromatic substitution of bromobenzene with piperidine using potassium tert-butoxide in sulfolane at elevated temperatures (140–165°C), followed by bromination to introduce the bromo substituent. This method offers a high yield (~84%) and purity (>99%) and can be adapted for analogous compounds with appropriate modifications.
The approach emphasizes fewer steps, readily available raw materials, and simplified purification, which could be beneficial in scaling up the synthesis of this compound analogs.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| 1. Phenoxyethyl intermediate | 2-bromo-4-isopropylphenol + alkyl halide + base, 50–80°C | 75–85 | Extraction, recrystallization | Williamson ether synthesis |
| 2. Piperidine substitution | Phenoxyethyl intermediate + piperidine, 60–100°C | 80–90 | Chromatography, recrystallization | Nucleophilic substitution |
| 3. Hydrochloride salt formation | HCl addition in ethanol or similar solvent | Quantitative | Filtration, drying | Salt formation for stability |
Chemical Reactions Analysis
4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated that derivatives of piperidine compounds can exhibit various biological activities, including:
- Anticancer Activity : A study on indole derivatives highlighted the role of piperidine analogs in inhibiting cancer cell proliferation. The compound's structural features may contribute to its effectiveness against specific cancer types, especially when modified to enhance selectivity for cancer cells .
Neuropharmacology
Piperidine derivatives are often explored for their neuropharmacological properties. The compound may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Research indicates that similar compounds can modulate dopamine and serotonin receptors, which are crucial in managing conditions like depression and schizophrenia .
Antimicrobial Properties
Research has also focused on the antimicrobial potential of piperidine derivatives. Compounds similar to 4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride have shown promise against various bacterial strains, suggesting potential applications in developing new antibiotics .
Data Tables
To provide a clearer picture of the compound's efficacy and applications, the following tables summarize findings from relevant studies.
Case Study 1: Anticancer Activity
In a recent study examining the effects of various piperidine derivatives on cancer cell lines, this compound was identified as a promising candidate due to its ability to induce apoptosis in MDA-MB231 breast cancer cells. The study utilized dose-response assays to determine the compound's IC50 values, revealing significant cytotoxicity at nanomolar concentrations.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperidine derivatives demonstrated that compounds structurally similar to this compound could reduce anxiety-like behaviors in rodent models. The results indicated that these compounds might enhance serotonin levels in the brain, thereby offering potential therapeutic benefits for anxiety disorders.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: 4-Bromo vs. 2-Bromo Substituents
A key positional isomer, 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (ChemSpider ID: 25073658), differs in the bromine substituent’s location (para vs. ortho on the phenyl ring). This positional change alters electronic and steric properties:
- Steric Effects: The ortho-bromo group introduces greater steric hindrance near the phenoxy oxygen, which could reduce rotational freedom and influence pharmacokinetics .
Alkyl Chain Variations: Ethyl vs. Propyl Linkers
2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine hydrochloride () replaces the isopropyl group with a sec-butyl substituent. Comparative
| Compound | Substituent | logP (Predicted) |
|---|---|---|
| Target Compound | Isopropyl | ~3.2 |
| sec-Butyl Analog () | sec-Butyl | ~3.8 |
Functional Group Modifications: Phenoxy vs. Benzyloxy
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride () substitutes the phenoxy group with a benzyloxy moiety. This introduces:
- Increased Aromaticity : The benzyloxy group may enhance π-π stacking interactions with aromatic residues in proteins.
- Steric Bulk: The benzyl group’s larger size could hinder access to hydrophobic binding pockets compared to the phenoxy group in the target compound .
Piperidine Ring Modifications: N-Substituents
2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride () replaces the piperidine’s ethyl linker with an acetamide group. This modification:
- Enables Hydrogen Bonding : The acetamide’s carbonyl oxygen can act as a hydrogen bond acceptor, improving target affinity.
Physicochemical and Regulatory Considerations
Biological Activity
4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₅BrClNO
- Molecular Weight : 362.73 g/mol
- CAS Number : 1219956-88-3
The compound features a piperidine ring linked to a phenoxy group via an ethyl chain, with a bromine atom and an isopropyl group on the phenyl ring. This specific arrangement may confer unique pharmacological properties compared to similar compounds.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The piperidine moiety is known for its ability to engage with neurotransmitter receptors, potentially influencing neurological pathways.
1. Receptor Binding
Research indicates that compounds with piperidine structures often exhibit binding affinity for neurotransmitter receptors such as dopamine and serotonin receptors. This suggests potential applications in treating psychiatric disorders or neurological conditions.
3. Antitubercular Properties
A study focusing on piperidinothiosemicarbazones highlighted the importance of structural modifications in enhancing antimycobacterial activity against Mycobacterium tuberculosis. Although not directly tested, the structural characteristics of this compound may suggest potential efficacy against tuberculosis .
Case Studies and Research Findings
Q & A
Q. What methodologies validate the absence of genotoxicity in the absence of empirical data?
- Methodological Answer :
- Ames Test (In Vitro) : Use Salmonella TA98 strain with metabolic activation (S9 fraction). A revertant colony count < 2× control indicates low mutagenicity .
- Comet Assay : Treat human lymphocytes and measure DNA strand breaks. Tail moment <5% of positive control suggests minimal genotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
